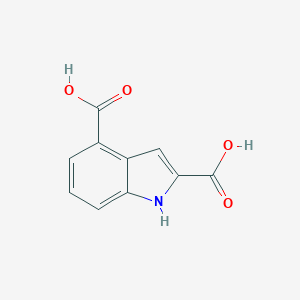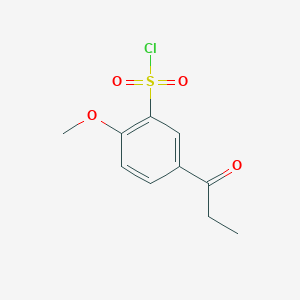
O-Desmethyl Metoclopramide Hydrochloride
Übersicht
Beschreibung
“O-Desmethyl Metoclopramide Hydrochloride” is a biochemical used for proteomics research . It is related to Metoclopramide, which is an antiemetic agent and dopamine D2 antagonist used in the treatment of gastroesophageal reflux disease, prevention of nausea and vomiting, and to stimulate gastric emptying .
Wissenschaftliche Forschungsanwendungen
Application in Pain Management
Scientific Field
Medical Science - Pain Management
Summary of the Application
Tramadol is a commonly used medication for managing chronic pain in adults . It acts on the µ-opioid receptor via the O-desmethyl metabolite of tramadol (called M1 or ODT) and acts on the serotonin and noradrenaline reuptake .
Methods of Application
Tramadol is administered to adult participants with any type of chronic pain, including cancer-related pain . The beneficial and harmful effects of tramadol are assessed through a systematic review of randomized clinical trials with meta-analysis and trial sequential analysis .
Results or Outcomes
The review aims to systematically assess the current evidence on the benefits and harms of tramadol versus placebo or no intervention to inform clinical practice and future research . The results of this study are not yet available.
Application in Pharmacokinetics
Scientific Field
Summary of the Application
The metabolism of Tramadol to O-Desmethyl Tramadol (M1) is studied in humans .
Methods of Application
A population pharmacokinetic analysis was performed using a two-compartment model for tramadol and two additional M1 compartments . Covariate analysis included weight, age, sex, disease characteristics (healthy subject or patient), and CYP2D6 genotype activity .
Results or Outcomes
Differences in clearances were largely accounted for by maturation and size . A phenotype-based mixture model identified a slow and a faster metabolizer group . Maturation of tramadol elimination occurs early, with 50% of adult-size standardized clearance at term gestation .
Application in Radiosynthesis
Scientific Field
Summary of the Application
The study discusses the pitfalls and solutions of the fully-automated radiosynthesis of [11C]metoclopramide .
Methods of Application
The research involves the use of automated radiosynthesis for the production of [11C]metoclopramide . The specific methods and procedures are not detailed in the available information.
Results or Outcomes
The outcomes of this research are not specified in the available information .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “O-Desmethyl Metoclopramide Hydrochloride” are not detailed in the retrieved sources, there is ongoing research into the development and evaluation of metoclopramide in various forms, such as an oro-dispersible, sustained-release tablet . This suggests that there may be potential for further development and application of “O-Desmethyl Metoclopramide Hydrochloride” and related compounds in the future.
Eigenschaften
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2.ClH/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18;/h7-8,18H,3-6,15H2,1-2H3,(H,16,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIGWAINVIWPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556132 | |
| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethyl Metoclopramide Hydrochloride | |
CAS RN |
38059-78-8 | |
| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)
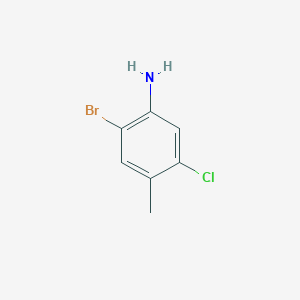
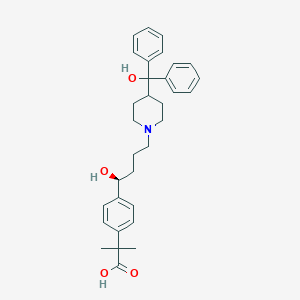
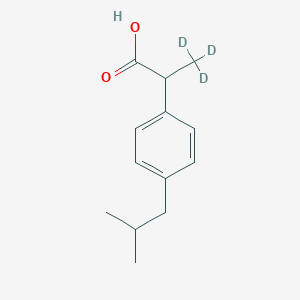
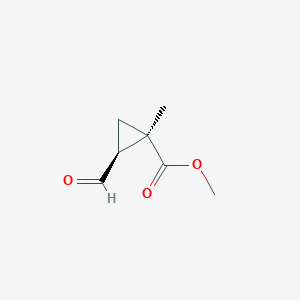
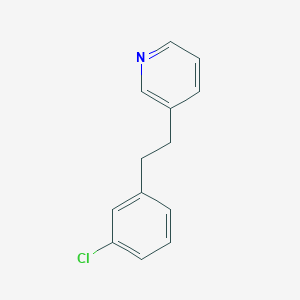

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)




